molecular formula C20H19F3N4O4 B10917789 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10917789
M. Wt: 436.4 g/mol
InChI Key: YVCQQCSWIARNCE-UHFFFAOYSA-N
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Description

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxin ring with a pyrazolopyridine moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and pyrazolopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound could be investigated for its potential biological activity. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE could be explored for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects. The pathways involved in these interactions can vary depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-BENZOIMIDAZOL-2-YL)-N’-(4-BROMO-BENZYLIDENE)-HYDRAZINE
  • N-BENZOTHIAZOL-2-YL-N’-(4-BROMO-BENZYLIDENE)-HYDRAZINE
  • N-BENZOOXAZOL-2-YL-N’-(4-BROMO-BENZYLIDENE)-HYDRAZINE

Uniqueness

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-[2-ETHYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE stands out due to its unique combination of a benzodioxin ring and a pyrazolopyridine moiety. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.

Properties

Molecular Formula

C20H19F3N4O4

Molecular Weight

436.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C20H19F3N4O4/c1-2-26-11-13-14(20(21,22)23)10-18(29)27(19(13)25-26)6-5-17(28)24-12-3-4-15-16(9-12)31-8-7-30-15/h3-4,9-11H,2,5-8H2,1H3,(H,24,28)

InChI Key

YVCQQCSWIARNCE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC4=C(C=C3)OCCO4)C(F)(F)F

Origin of Product

United States

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